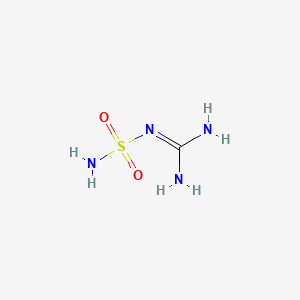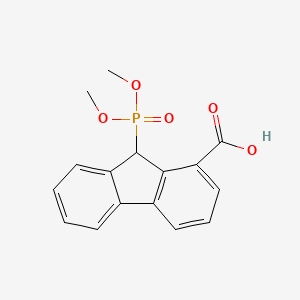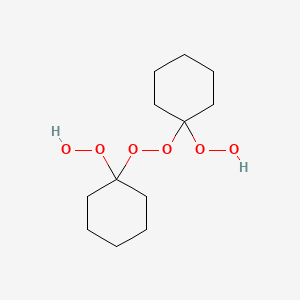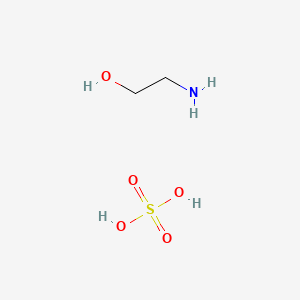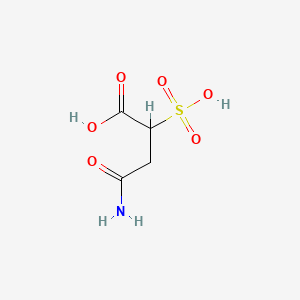
1-Iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole are organic compounds that belong to the class of aromatic compounds. These compounds are characterized by their unique structural features, which include iodine and methoxy groups attached to benzene and benzothiazole rings, respectively. These structural features impart specific chemical properties and reactivity to the compounds.
准备方法
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination.
2-(4-methoxyphenyl)-1,3-benzothiazole: This compound can be synthesized through the condensation of 4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 1-Iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding quinones, while 2-(4-methoxyphenyl)-1,3-benzothiazole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the iodine group from 1-Iodo-2,3,4,5-tetramethylbenzene or to reduce the nitro group (if present) in 2-(4-methoxyphenyl)-1,3-benzothiazole.
Substitution: Both compounds can undergo substitution reactions. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Iodo-2,3,4,5-tetramethylbenzene may yield quinones, while substitution reactions may yield various functionalized derivatives.
科学研究应用
Chemistry
- These compounds can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
- The biological activity of these compounds can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine
- Derivatives of these compounds may be investigated for their potential use in drug development and medical diagnostics.
Industry
- These compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
作用机制
- The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene may facilitate interactions with specific enzymes or receptors, while the benzothiazole ring in 2-(4-methoxyphenyl)-1,3-benzothiazole may interact with DNA or proteins.
相似化合物的比较
Similar Compounds
- Compounds similar to 1-Iodo-2,3,4,5-tetramethylbenzene include other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene.
- Compounds similar to 2-(4-methoxyphenyl)-1,3-benzothiazole include other benzothiazole derivatives, such as 2-phenylbenzothiazole and 2-(4-chlorophenyl)-1,3-benzothiazole.
Uniqueness
- The unique structural features of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole, such as the presence of iodine and methoxy groups, impart specific chemical properties and reactivity that distinguish them from other similar compounds.
属性
分子式 |
C24H24INOS |
|---|---|
分子量 |
501.4 g/mol |
IUPAC 名称 |
1-iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,1H3;5H,1-4H3 |
InChI 键 |
RBHDZVGKVILTEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


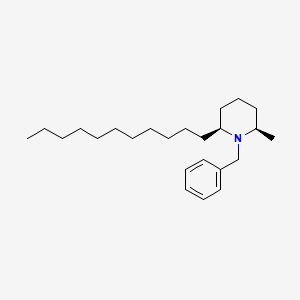
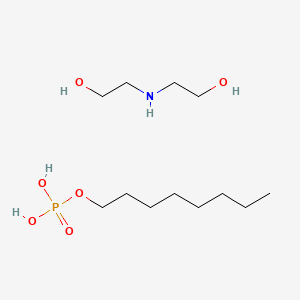
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
